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Compound of Interest

Compound Name: Fura Red

Cat. No.: B116846

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Fura Red,
a fluorescent indicator for the ratiometric measurement of intracellular calcium. Tailored for

researchers, scientists, and professionals in drug development, this document delves into the
core mechanisms of Fura Red, detailed experimental protocols, and data analysis strategies.

Core Principle of Fura Red for Calcium
Measurement

Fura Red is a visible light-excitable analog of the well-known UV-excitable calcium indicator,
Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for more accurate
guantification of intracellular calcium concentrations by minimizing issues such as uneven dye
loading, photobleaching, and variations in cell thickness.[2]

The fundamental principle of Fura Red's function is a calcium-dependent shift in its
fluorescence excitation spectrum. While the emission wavelength remains relatively constant,
the efficiency of excitation at different wavelengths changes upon calcium binding. Specifically,
when Fura Red binds to Ca2+, its fluorescence emission decreases when excited at
approximately 488 nm.[1] For ratiometric analysis, two different excitation wavelengths are
typically used, often from violet (around 406 nm) and green (around 532 nm) lasers.[3] The
ratio of the fluorescence intensities emitted when excited at these two wavelengths provides a
guantitative measure of the intracellular calcium concentration.
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Quantitative Data Presentation

For effective experimental design and data interpretation, a clear understanding of Fura Red's
properties is crucial. The following tables summarize the key quantitative data for Fura Red
and provide a comparison with other common calcium indicators.

Table 1: Spectral Properties of Fura Red

Excitation Wavelength

State Emission Wavelength (nm)
(nm)

Ca2+-bound ~435[4] ~639-660[4][5]

Ca2+-free ~470-488[5][6] ~650-660[5][6]

Table 2: Dissociation Constant (Kd) of Fura Red

. o Measurement
Dissociation Constant (Kd) . Reference
Conditions/Cell Type

In myoplasm of frog skeletal
1.1-1.6 uM . [7]
muscle fibers

-21.3 ml mol-1 (mean reaction In physiological Ca2+-buffered

[8](9]

volume for dissociation) solutions under pressure

Note: The apparent Kd in the cellular environment can be influenced by factors such as protein
binding, viscosity, and temperature, and may differ from in vitro measurements.[7]

Table 3: Comparison of Common Fluorescent Calcium Indicators
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Accurate and reproducible data acquisition requires meticulous adherence to optimized
experimental protocols. The following sections provide detailed methodologies for cell loading,
microscopy, flow cytometry, and in situ calibration using Fura Red.

Cell Loading with Fura Red-AM

The acetoxymethyl (AM) ester form of Fura Red is membrane-permeant and is used to load
the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping
the active, membrane-impermeant form of Fura Red in the cytoplasm.

Materials:

Fura Red, AM (stock solution in anhydrous DMSO)

Pluronic F-127 (10% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, to inhibit dye leakage)

Protocol:

o Prepare Loading Solution:

[e]

Thaw the Fura Red, AM stock solution and Pluronic F-127 solution at room temperature.

o Prepare a working solution of Fura Red, AM in HBSS at a final concentration of 1-5 uM.
The optimal concentration should be determined empirically for each cell type.[6]

o To aid in the solubilization of the AM ester in the aqueous buffer, first mix the Fura Red,
AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final
concentration of Pluronic F-127 should be around 0.02-0.04%.[11]

o If dye leakage is a concern, probenecid can be added to the loading solution at a final
concentration of 1-2.5 mM.[6]

e Cell Loading:
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[e]

[e]

o

[¢]

Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) to the

desired confluency.
Remove the culture medium and wash the cells once with pre-warmed HBSS.

Add the Fura Red, AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C in the dark.[6] The optimal loading time may vary

between cell types.

o De-esterification:
o After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye

o Incubate the cells in fresh HBSS (with probenecid if used during loading) for a further 30
minutes at room temperature to allow for complete de-esterification of the dye by cellular

esterases.

De-esterification

Cell Loading
Inli:;l;ein;e Ze:)llllslt\;;lrtlh Wash cells twice with Incubate in fresh HBSS
s pre-warmed HBSS

(30 min, RT) for
(30-60 min, 37°C)

Preparation
Wash cells with
de-esterification

Prepare Fura Red, AM
pre-warmed HBSS

working solution (1-5 pM)
with Pluronic F-127

Click to download full resolution via product page

Fura Red-AM Cell Loading Workflow

Ratiometric Calcium Imaging with Microscopy

Equipment:
o Fluorescence microscope equipped with an excitation light source capable of rapidly

switching between two wavelengths (e.g., ~435 nm and ~470 nm).

e Appropriate emission filter for Fura Red (e.g., >610 nm).
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e Sensitive camera (e.g., SCMOS or EMCCD).

» Image acquisition and analysis software.

Protocol:

» Load cells with Fura Red-AM as described in section 3.1.

» Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber
with HBSS.

e Acquire a background image from a cell-free region of the coverslip for each excitation
wavelength.

o Excite the cells alternately with the two selected wavelengths (e.g., 435 nm and 470 nm) and
capture the corresponding fluorescence emission images (at >610 nm).

e Record a baseline fluorescence ratio for a period before stimulating the cells.

o Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular
calcium.

o Continue to acquire image pairs at the two excitation wavelengths throughout the
experiment.

o For each time point, subtract the background fluorescence from each image.

o Calculate the ratio of the fluorescence intensities (e.g., F435 / F470) for each pixel or region
of interest (ROI).

e The change in this ratio over time reflects the change in intracellular calcium concentration.
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Microscopy Calcium Imaging Workflow
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Ratiometric Calcium Measurement with Flow Cytometry

Equipment:

» Flow cytometer equipped with at least two lasers for excitation (e.g., violet laser at ~406 nm
and a green laser at ~532 nm).[3]

o Appropriate emission filters for detecting Fura Red fluorescence from each laser (e.g.,
660/20 BP for the violet laser and 710/50 BP for the green laser).[12]

e Flow cytometry analysis software.

Protocol:

Load cells in suspension with Fura Red-AM as described in section 3.1.
» Resuspend the cells at a concentration of 1-2 x 1076 cells/mL in HBSS.[13]

e Acquire a baseline reading of the cell population on the flow cytometer for a short period
(e.g., 30-60 seconds) to establish the resting calcium level.

» Add the stimulus to the cell suspension and immediately continue acquiring data.
e Record the fluorescence intensity from both emission channels over time.
o For data analysis, gate on the cell population of interest.

o Calculate the ratio of the mean fluorescence intensities from the two channels (e.g., MFI
from 406 nm excitation / MFI from 532 nm excitation).[3]

¢ Plot the ratio over time to visualize the calcium flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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